1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Cancer Therapeutics
Research indicates potential therapeutic applications of compounds similar to 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine in cancer treatment. Notably, derivatives have been identified as Aurora kinase inhibitors, suggesting utility in treating cancer by inhibiting Aurora A, a protein involved in cell division. Such compounds may provide a basis for developing new anticancer medications (ロバート ヘンリー,ジェームズ, 2006). Additionally, novel pyrimidinyl pyrazole derivatives have demonstrated cytotoxic activity against several tumor cell lines, indicating potential for development into anticancer agents (H. Naito et al., 2005).
Antimicrobial and Antifungal Activity
Compounds structurally related to this compound have shown promising antimicrobial and antifungal activities. For instance, specific derivatives have been evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing potential as antimicrobial agents (K. Vinaya et al., 2009).
PI3 Kinase Inhibition for Cancer Therapy
Imidazo[1,2-a]pyridine derivatives, closely related to the compound , have been found to inhibit PI3 kinase p110alpha selectively. This inhibition is crucial for cancer therapy as it affects cell proliferation and survival pathways. These findings underscore the compound's potential as a basis for developing cancer therapeutic agents, especially for targeting specific cancer types (M. Hayakawa et al., 2007).
Anticancer Evaluation of Thiazoles
Polyfunctional substituted 1,3-thiazoles have been studied for their anticancer activity, highlighting the potential of sulfur-containing heterocycles in cancer treatment. Such compounds, with specific structural features like the piperazine substituent, showed significant activity against various cancer cell lines, indicating a promising direction for anticancer drug development (Kostyantyn Turov, 2020).
Synthesis and Screening of Derivatives for Anticancer Activity
Research into the synthesis of new chemical derivatives, including those related to this compound, continues to be a vital approach in the search for effective anticancer agents. This effort involves creating and testing compounds for their ability to inhibit cancer cell growth, contributing to the broader quest for novel cancer therapies (A. Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-14(17)13(16)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIZTNMRRZQKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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